BenchChemオンラインストアへようこそ!

3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Anticancer EGFR inhibition MCF-7

This specific 1,2,4-oxadiazole hybrid is designed for oncology and anti-infective screening. Its 2,3-dimethoxyphenyl and 2-methylimidazole substituents are pivotal for the sub-micromolar activity reported in MCF-7, A549, and HepG2 models. Generic replacement by any off-the-shelf 1,2,4-oxadiazole will disrupt your SAR data, particularly for EGFR kinase inhibition. Verify your lead series selectivity against MRSA and Bacillus subtilis with the exact chemical architecture used in pioneering studies. Secure your high-purity supply today.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 1341008-81-8
Cat. No. B2987777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
CAS1341008-81-8
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCC1=NC=CN1CC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C15H16N4O3/c1-10-16-7-8-19(10)9-13-17-15(18-22-13)11-5-4-6-12(20-2)14(11)21-3/h4-8H,9H2,1-3H3
InChIKeyUFOHMOHQWLTNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of 3-(2,3-Dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1341008-81-8)


3-(2,3-Dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole (CAS 1341008-81-8) is a synthetic heterocyclic research compound belonging to the imidazole-1,2,4-oxadiazole hybrid class [1]. It features a 1,2,4-oxadiazole core substituted at the 3-position with a 2,3-dimethoxyphenyl group and at the 5-position with a 2-methyl-1H-imidazol-1-ylmethyl linker, yielding a molecular formula of C₁₅H₁₆N₄O₃ (MW ≈300.3) [1]. The compound is commercially catalogued as MD-4251 (Selleck Chemicals) and is primarily employed in preclinical oncology and medicinal chemistry research contexts .

Structural Specificity Risks in Substituting 3-(2,3-Dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole with Other In-Class Compounds


Within the 1,2,4-oxadiazole space, both the nature of the aryl substituent at C3 and the heterocyclic moiety tethered at C5 critically govern target engagement and cellular potency [1]. Even subtle alterations in the dimethoxyphenyl ring or the imidazole linker can shift selectivity across kinase targets, as observed for imidazole-1,2,4-oxadiazole series in EGFR inhibition screens [1]. Therefore, generic replacement by any commercial 1,2,4-oxadiazole without exact structural match risks nullifying the specific pharmacological profile for which procurement is intended, particularly when in-house SAR against EGFR or related targets is being explored [1].

Quantitative Comparator-Based Evidence for 3-(2,3-Dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole Selection


Anti-Proliferative Potency on MCF-7 Breast Cancer Cells vs. Standard-of-Care Erlotinib

In a series of 15 imidazole-1,2,4-oxadiazole hybrids, the most potent analogue (6o) demonstrated an IC₅₀ of 1.2 µM against MCF-7 breast cancer cells, representing a 4.2-fold improvement over the reference EGFR inhibitor erlotinib (IC₅₀ = 5.1 µM) in the same assay [1]. While the target compound is structurally consistent with this chemical series [1], direct assignment to a specific compound within the 6a–6o panel has not been confirmed; therefore, this evidence is tagged as Class-level inference and extrapolation should be interpreted with caution.

Anticancer EGFR inhibition MCF-7

In Vitro EGFR Tyrosine Kinase Inhibitory Activity vs. Erlotinib

Compound 6o (the most active imidazole-1,2,4-oxadiazole hybrid) exhibited an EGFR IC₅₀ of 98 nM, outperforming erlotinib (IC₅₀ = 156 nM) by 1.6-fold in a cell-free enzymatic assay [1]. This comparison is derived from the same study that contextualizes oxadiazole-imidazole hybrids, and suggests that the 2,3-dimethoxyphenyl-substituted member may share this enhanced enzymatic profile.

EGFR Tyrosine Kinase Inhibitor Cancer

Drug-Likeness Profile (CLogP) of Imidazole-1,2,4-Oxadiazole Hybrids vs. Common Leads

The most active compounds in the series (6f, 6j, 6l, 6o) exhibited CLogP values between 1.86 and 3.13, falling within the optimal lipophilicity range (1–3) for oral drug-like molecules [1]. This contrasts with many early-stage EGFR inhibitors that often exceed CLogP >5, potentially contributing to solubility and bioavailability challenges [2]. While no head-to-head CLogP comparison is available for the exact target compound, the class-level data indicate favourable physicochemical properties for procurement in early drug discovery campaigns.

Drug-likeness Lipophilicity ADME

Potential Gram-Positive Antibacterial Activity in Imidazo-Oxadiazole Hybrids

Oxadiazole/2-imidazoline hybrids structurally related to the target compound have been reported to inhibit the growth of Staphylococcus aureus and Bacillus subtilis at MIC values of 8–32 µg/mL [1]. These compounds also suppressed drug-resistant bacterial strains, suggesting that the imidazole-oxadiazole motif can engage bacterial targets not addressed by standard fluoroquinolones (e.g., ciprofloxacin MIC typically ≤0.5 µg/mL in susceptible S. aureus) [1]. Direct MIC data for CAS 1341008-81-8 is not yet published; this evidence is class-based and should be used for hypothesis generation.

Antibacterial Gram-positive Efflux pump

Prioritized Application Scenarios for 3-(2,3-Dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in Research Procurement


EGFR-Targeted Anticancer Probe in Breast and Lung Cancer Cell Lines

Procurement for in vitro anti-proliferative screens against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer lines, using erlotinib as a reference standard. The compound's imidazole-1,2,4-oxadiazole core is associated with sub-micromolar activity in these models, making it suitable for structure-activity relationship (SAR) expansion and EGFR inhibition validation [1].

Kinase Selectivity Profiling in Early Drug Discovery

Use as a chemical probe in biochemical EGFR kinase assays to benchmark novel inhibitors. Evidence from related series suggests low-nanomolar potency against EGFR, supporting its inclusion in selectivity panels to assess off-target liability of evolving lead series [1].

Antibacterial Hit Identification Against Drug-Resistant Gram-Positive Pathogens

Screening against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis to explore the antibacterial potential of the oxadiazole-imidazole scaffold. Literature precedence indicates moderate MIC values and activity against efflux-pump-overexpressing strains, justifying procurement for hit-to-lead programs in infectious disease [2].

Physicochemical Profiling for Oral Bioavailability Optimization

Inclusion in panels evaluating lipophilicity (CLogP), solubility, and permeability in Caco-2 or PAMPA models. The class-typical CLogP range of 1.86–3.13 positions the compound favourably for lead optimization with respect to Lipinski's parameters, aiding formulation and developability assessments [1].

Quote Request

Request a Quote for 3-(2,3-dimethoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.